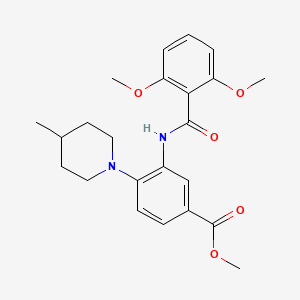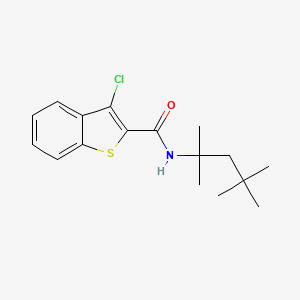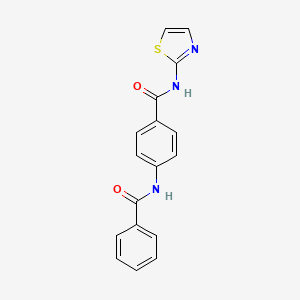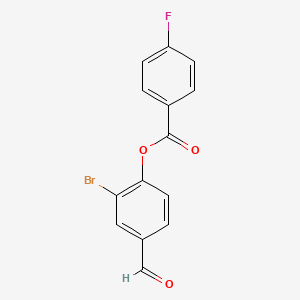![molecular formula C18H18N6 B5871940 1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene](/img/structure/B5871940.png)
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its heptacyclic framework, which includes multiple nitrogen atoms and conjugated double bonds, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms and the formation of conjugated double bonds. Common reagents used in these reactions include organometallic compounds, strong acids, and bases, as well as various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
Applications De Recherche Scientifique
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the study of interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into the compound’s biological activity may uncover therapeutic applications, such as anticancer or antimicrobial properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which 1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: This compound shares a similar hexaene structure but differs in the presence of methyl groups and the absence of nitrogen atoms.
Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Another complex organic molecule with a different core structure and functional groups.
Uniqueness
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene is unique due to its heptacyclic framework and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-4-10-13(7-1)19-22-16(10)23-18(12-6-3-8-14(12)20-23)24-17(22)11-5-2-9-15(11)21-24/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZHRMOIOHVQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3N4C(=C5CCCC5=N4)N6C(=C7CCCC7=N6)N3N=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)






![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B5871934.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B5871955.png)

